molecular formula C20H26Cl2N6O B1672122 (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine CAS No. 168398-02-5

(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine

Cat. No. B1672122
M. Wt: 437.4 g/mol
InChI Key: UYDCUPIPQXAELR-OINVMNEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine” is a radioligand developed for positron emission tomography (PET) imaging of neurokinin 1 (NK 1) receptors [substance P (SP) receptors] in the central nervous system (CNS) .


Synthesis Analysis

The compound was discovered as part of a medicinal chemistry program which initially identified a 3-furanyl analogue with improved antiemetic potency and a methyl sulfone with enhanced metabolic stability and oral bioavailability .


Molecular Structure Analysis

The molecular formula of the compound is C20H26Cl2N6O. It has a molecular weight of 437.4 g/mol . The compound has a complex structure with multiple functional groups, including a methoxy group, a tetrazolyl group, and a phenylpiperidinyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 437.4 g/mol and a molecular formula of C20H26Cl2N6O . It has a complex structure with multiple functional groups .

Scientific Research Applications

Enhanced Solar Cell Efficiency

Research has demonstrated that certain molecules, akin in structural complexity to "(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine", can act as secondary absorbers in solid-state excitonic solar cells. By blending with hole-transporting materials, these molecules can extend the spectral response, thereby increasing the short-circuit current and power conversion efficiency. This highlights the potential of such compounds in improving renewable energy technologies (Driscoll et al., 2010).

Analytical and Toxicological Studies

Toxicokinetic studies have been conducted on N-(2-Methoxybenzyl)-substituted phenethylamines (NBOMe analogues), which share a common motif with the query compound. These studies are crucial for understanding drug-drug interactions, metabolic pathways, and the development of toxicological screening procedures. Such research underscores the importance of examining the metabolic and toxicological profiles of novel compounds for both clinical and forensic applications (Richter et al., 2019).

Anticancer and Antimicrobial Potential

Compounds bearing structural resemblance or functional groups similar to "(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine" have been explored for their anticancer and antimicrobial activities. For instance, research on benzimidazole ligands and their Pd(II) and Pt(II) complexes has shown potential anticancer activity, with studies revealing interactions with cancer cell lines. Such findings suggest the therapeutic potential of structurally related compounds in the treatment of various cancers and microbial infections (Ghani and Mansour, 2011).

properties

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O.2ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;2*1H/t18-,20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDCUPIPQXAELR-OINVMNEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937484
Record name N-{[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl}-2-phenylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine

CAS RN

168398-02-5
Record name (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168398025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[2-Methoxy-5-(1H-tetrazol-1-yl)phenyl]methyl}-2-phenylpiperidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Reactant of Route 2
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Reactant of Route 3
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Reactant of Route 4
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Reactant of Route 5
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine
Reactant of Route 6
(2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.